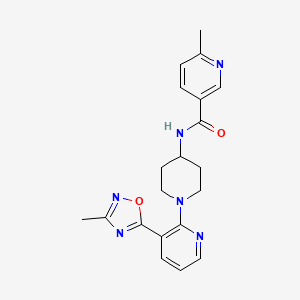

6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide

Description

Properties

IUPAC Name |

6-methyl-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-13-5-6-15(12-22-13)19(27)24-16-7-10-26(11-8-16)18-17(4-3-9-21-18)20-23-14(2)25-28-20/h3-6,9,12,16H,7-8,10-11H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVRAWPJZBPBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide typically involves multi-step organic synthesis. The process begins with the preparation of the nicotinamide core, followed by the introduction of the piperidine ring and subsequent functionalization with the oxadiazole and pyridine moieties. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated intermediates and organometallic reagents under catalytic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated or hydrogenated analogs.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Modifications

Pyrazinecarboxamide Analog ()

- Structure : Replaces nicotinamide with pyrazinecarboxamide.

- Key Differences: Reduced polarity due to pyrazine’s aromaticity vs. nicotinamide’s hydrogen-bonding capacity. Toxicity: Classified as a respiratory irritant (Specific Target Organ Toxicity, Category 3).

Benzamide Analog (Hypothetical)

- Structure : Substitutes nicotinamide with benzamide.

- Key Differences: Increased lipophilicity (benzene vs. Higher molecular weight (C₁₉H₂₀N₆O₂, ~370.41 g/mol).

Physicochemical and Toxicological Properties

Pharmacological Implications

- Target Binding : The nicotinamide group’s hydrogen-bonding capacity may enhance kinase inhibition compared to pyrazinecarboxamide or benzamide analogs.

- Oxadiazole Role : The 3-methyl-1,2,4-oxadiazole improves metabolic stability over esters or amides, critical for oral bioavailability.

- Methyl Substitutions : The 6-methyl group on nicotinamide and 3-methyl on oxadiazole likely reduce cytochrome P450-mediated metabolism.

Biological Activity

6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide is a complex organic compound that incorporates various pharmacophores, including a pyridine and an oxadiazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Functional Groups:

- Pyridine Ring: Contributes to the compound's ability to interact with biological targets.

- Oxadiazole Moiety: Known for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole rings exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 µg/mL |

| Escherichia coli | 8 µg/mL |

| Mycobacterium tuberculosis | 4–8 µM |

These findings suggest that the oxadiazole component enhances the compound's antimicrobial efficacy .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 0.65 |

| U937 (acute monocytic leukemia) | 2.41 |

| HeLa (cervical cancer) | 1.56 |

Studies have indicated that these compounds can induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment . The mechanism of action often involves the inhibition of critical enzymes involved in cell proliferation .

Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of oxadiazole derivatives, it was found that specific modifications to the oxadiazole ring significantly enhanced activity against resistant strains of bacteria. The introduction of a pyridine group was particularly effective in increasing potency against Gram-positive bacteria .

Study 2: Anticancer Properties

Another study investigated the effects of oxadiazole derivatives on human cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth and induce apoptosis through the activation of caspase pathways . These findings suggest that structural modifications can lead to enhanced selectivity and efficacy against specific cancer types.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide?

Answer:

Synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Amide bond formation between the pyridine and piperidine moieties, requiring catalysts like HATU or EDCI for activation .

- Oxadiazole Ring Formation : Cyclization under controlled temperatures (60–80°C) using dehydrating agents (e.g., POCl₃) or microwave-assisted methods to enhance yield .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dichloromethane or ethanol is used for acid-sensitive steps .

Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents of activating agents) to minimize side products .

Basic: How should researchers validate the structural purity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, oxadiazole protons at δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers design experiments to evaluate the compound’s target selectivity in kinase inhibition assays?

Answer:

- Panel Screening : Test against a diverse kinase panel (e.g., 100+ kinases) at 1 µM concentration. Use ATP-competitive assays (e.g., LanthaScreen®) to measure IC₅₀ values .

- Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding modes with conserved kinase domains. Prioritize kinases with unique hydrophobic pockets accommodating the 3-methyl-1,2,4-oxadiazole group .

- Counter-Screens : Include off-target GPCRs or ion channels to rule out non-specific interactions .

Advanced: What methodologies resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:

- Meta-Analysis : Use cheminformatics tools (e.g., ChEMBL) to aggregate bioactivity data. Apply QSAR models to identify key descriptors (e.g., logP, topological polar surface area) influencing activity discrepancies .

- Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controlled cell lines (e.g., HEK293 for cytotoxicity) .

- Crystallography : Resolve 3D structures of target-ligand complexes to validate binding hypotheses .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Short-Term : Store at –20°C in airtight vials with desiccants (silica gel) to prevent hydrolysis of the oxadiazole ring .

- Long-Term : Lyophilize and store at –80°C under inert gas (argon) to avoid oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can researchers investigate the metabolic fate of this compound in preclinical models?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at the piperidine ring) .

- Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways via mass shift analysis .

- In Vivo Studies : Administer ¹⁴C-labeled compound to rodents; collect plasma, urine, and feces for radiometric profiling .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), CYP450 inhibition, and bioavailability (%F) .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond software) based on logP and polar surface area .

- PBPK Modeling : Integrate in vitro data (e.g., microsomal clearance) into Simcyp® for human dose projection .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

- Activation Issues : Ensure fresh coupling reagents (e.g., HATU) and dry solvents (DMF over molecular sieves) .

- Steric Hindrance : Introduce microwave irradiation (100°C, 30 min) to overcome energy barriers .

- Workup Optimization : Extract with ethyl acetate/water (3×) and purify via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing 3-methyl-oxadiazole with thiadiazole) and test in bioassays .

- Free-Wilson Analysis : Quantify contributions of individual moieties (e.g., pyridine vs. piperidine) to activity using multivariate regression .

- Cryo-EM : Visualize ligand-induced conformational changes in target proteins to guide SAR .

Advanced: What strategies mitigate off-target effects in in vivo studies?

Answer:

- Dose Escalation : Determine MTD (maximum tolerated dose) in rodents via stepwise dosing (1, 3, 10 mg/kg) with hematological monitoring .

- RNA-Seq : Profile transcriptomic changes in treated vs. control tissues to identify unintended pathways .

- Proteomics : Use SILAC labeling to quantify off-target protein binding in liver lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.